Phospholane-1-carbonitrile
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Overview
Description
Phospholane-1-carbonitrile is an organophosphorus compound characterized by a five-membered ring containing both phosphorus and carbon atoms, with a nitrile group attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Phospholane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of phospholane with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the nitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phospholane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phospholane oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Phospholane oxides.
Reduction: Phospholane-1-amine.
Substitution: Various substituted phospholane derivatives depending on the nucleophile used.
Scientific Research Applications
Phospholane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which phospholane-1-carbonitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in coordination chemistry, forming complexes with metal ions. Additionally, the phosphorus atom can engage in nucleophilic or electrophilic reactions, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonitrile: Similar in having a nitrile group but differs in the ring structure.
Phosphetane-1-carbonitrile: Another phosphorus-containing compound with a four-membered ring.
Phosphinane-1-carbonitrile: Contains a six-membered ring with phosphorus and a nitrile group.
Uniqueness
Phospholane-1-carbonitrile is unique due to its five-membered ring structure, which imparts specific chemical reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.
Properties
CAS No. |
403664-94-8 |
---|---|
Molecular Formula |
C5H8NP |
Molecular Weight |
113.10 g/mol |
IUPAC Name |
phospholane-1-carbonitrile |
InChI |
InChI=1S/C5H8NP/c6-5-7-3-1-2-4-7/h1-4H2 |
InChI Key |
UPNWEDKPLUAHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(C1)C#N |
Origin of Product |
United States |
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